
Pemigatinib
Descripción general
Descripción
Pemigatinib is a selective, noncovalent inhibitor of fibroblast growth factor receptors (FGFR1–3) approved by the FDA in 2020 for treating locally advanced or metastatic cholangiocarcinoma (CCA) with FGFR2 fusions/rearrangements following prior systemic therapy . Its approval was based on the phase II FIGHT-202 trial, which demonstrated an objective response rate (ORR) of 35.5%, median progression-free survival (mPFS) of 6.9 months, and median overall survival (mOS) of 21.1 months in FGFR2-altered patients . Common adverse events (AEs) include hyperphosphatemia (67%), stomatitis (30%), and fatigue (27%) . Real-world studies corroborate these findings, reporting a median real-world PFS (rwPFS) of 7.4 months and a real-world ORR (rwORR) of 59.2% . This compound also shows activity in non-CCA solid tumors, with an ORR of 26.5% in FGFR1–3-fusion-positive cancers in the FIGHT-207 trial .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
Pemigatinib se sintetiza a través de un proceso de varios pasos que involucra varias reacciones químicas. Las condiciones de reacción a menudo incluyen el uso de solventes, catalizadores y configuraciones específicas de temperatura y presión para asegurar las transformaciones químicas deseadas .
Métodos de Producción Industrial
La producción industrial de this compound implica escalar la síntesis de laboratorio a una escala más grande mientras se mantiene la pureza y el rendimiento del compuesto. Este proceso requiere la optimización de las condiciones de reacción, las técnicas de purificación y las medidas de control de calidad para garantizar que el producto final cumpla con los estándares regulatorios .
Análisis De Reacciones Químicas
Tipos de Reacciones
Pemigatinib experimenta diversas reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen:
Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.
Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos de sustitución: Como los halógenos o los agentes alquilantes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos deshidroxilados .
Aplicaciones Científicas De Investigación
Cholangiocarcinoma
FIGHT-202 Trial Findings:
- Patient Population: The trial included patients with advanced/metastatic cholangiocarcinoma and FGFR2 alterations.
- Efficacy: The objective response rate (ORR) was reported at 37% , with a median duration of response (DOR) of 9.1 months . The disease control rate (DCR) reached 82% .
- Survival Outcomes: Median progression-free survival (PFS) was 7.0 months , and overall survival (OS) was 17.5 months .
Case Studies:
- A patient experienced significant symptomatic improvement within three weeks of starting treatment, leading to an improved performance status from 2 to 1 over six weeks . Another case reported a reduction in serum CA19-9 levels from 4262 to 946 U/mL after one cycle .
Urothelial Carcinoma
This compound is also being investigated for its efficacy in treating urothelial carcinoma, particularly in patients with FGFR alterations. Ongoing trials are assessing its potential as a first-line therapy compared to traditional chemotherapy regimens .
Safety Profile
The safety profile of this compound has been characterized as manageable. Common adverse events include:
- Hyperphosphatemia: 58.5%
- Alopecia: 49.7%
- Diarrhea: 47.6%
Serious adverse events leading to discontinuation were noted in about 10% of patients .
Comparative Efficacy
A comparative analysis of this compound against standard therapies such as gemcitabine and cisplatin is underway in the FIGHT-302 trial, which aims to establish its position in first-line treatment settings for cholangiocarcinoma .
Summary Table of this compound Applications
Mecanismo De Acción
Pemigatinib ejerce sus efectos inhibiendo la actividad de FGFR1, FGFR2 y FGFR3. Estos receptores están involucrados en las vías de señalización celular que regulan la proliferación, supervivencia y migración celular . Al bloquear estos receptores, this compound evita el crecimiento y la propagación de las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen las vías RAS-MAPK, PI3K-AKT, STAT y PLCγ .
Comparación Con Compuestos Similares
Comparison with Similar FGFR Inhibitors
Structural and Binding Mechanism Differences
FGFR inhibitors vary significantly in chemical structure, influencing their kinase interactions and resistance profiles:
This structural distinction reduces this compound’s efficacy against gatekeeper mutations (e.g., V561M) but enhances selectivity for wild-type FGFR .
Clinical Efficacy
- Futibatinib vs. However, the European Assessment Group cautioned that unanchored methods lack robustness .
Cost-Effectiveness
- This compound vs. Chemotherapy : In Taiwan, this compound’s incremental cost-effectiveness ratio (ICER) for FGFR2-altered CCA was lower than ivosidenib (IDH1 inhibitor), largely due to superior PFS in clinical trials .
Actividad Biológica
Pemigatinib (INCB054828) is a selective inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3, primarily developed for the treatment of cholangiocarcinoma and other solid tumors with FGFR alterations. This compound has gained attention due to its potent biological activity against various FGFR mutations and its potential applications in precision medicine.
This compound operates by binding to the ATP-binding pocket of FGFRs, inhibiting their kinase activity. The structural analysis reveals that this compound forms extensive hydrogen bonds and van der Waals interactions, contributing to its high potency. Notably, it maintains significant activity against specific gatekeeper mutations, such as FGFR2 V564I, while showing reduced efficacy against others like FGFR4 and certain Val-to-Met/Phe mutations .
Binding Characteristics
The binding of this compound to FGFR1 has been characterized through crystallography, revealing:
- IC50 Values :
- FGFR1: 0.2 nM
- FGFR2: 1.2 nM
- FGFR3: 1.4 nM
- FGFR4: ~15 nM (75-fold less potent compared to FGFR1)
This specificity underlines this compound's potential as a targeted therapy for cancers driven by FGFR alterations .
Case Studies and Clinical Trials
This compound has been evaluated in several clinical studies, including the FIGHT-207 basket study, which assessed its efficacy across various tumor types with FGFR alterations. Key findings include:
- Response Rates :
- Objective response rates were observed in cholangiocarcinoma and bladder cancer.
- Notable responses were also recorded in patients with central nervous system tumors, pancreatic cancer (KRAS wild-type), and cervical cancer.
The study highlighted that certain activating mutations in the FGFR pathway could predict clinical benefit from this compound treatment. For instance, co-mutations in TP53 were associated with lack of response, whereas alterations in BAP1 correlated with improved outcomes .
Resistance Mechanisms
Research has identified mechanisms of resistance to this compound, including:
- Primary Resistance : Associated with baseline mutations in tumor suppressor genes like TP53.
- Acquired Resistance : Linked to gatekeeper mutations in the FGFR pathway.
Serial circulating tumor DNA (ctDNA) analysis has been instrumental in elucidating these resistance mechanisms, emphasizing the need for ongoing monitoring during treatment .
Pharmacokinetics and Safety Profile
This compound's pharmacokinetic properties indicate that it achieves effective target inhibition at low oral doses. Preclinical studies demonstrated that it suppresses tumor growth in xenograft models harboring FGFR alterations. The combination of this compound with cisplatin showed enhanced efficacy compared to either agent alone, indicating a favorable safety profile that warrants further exploration .
Summary of Findings
The biological activity of this compound underscores its role as a promising therapeutic agent for cancers associated with FGFR dysregulation. Its selective inhibition of FGFR1-3, coupled with insights into resistance mechanisms and clinical efficacy across diverse tumor types, positions this compound as a critical player in targeted cancer therapy.
Feature | Details |
---|---|
Targeted Receptors | FGFR1, FGFR2, FGFR3 |
IC50 Values | FGFR1: 0.2 nM; FGFR2: 1.2 nM; FGFR3: 1.4 nM; FGFR4: ~15 nM |
Clinical Indications | Cholangiocarcinoma, bladder cancer, CNS tumors |
Resistance Mechanisms | TP53 co-mutations (primary), gatekeeper mutations (acquired) |
Combination Therapy Efficacy | Enhanced response with cisplatin |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of pemigatinib, and how does its selectivity for FGFR isoforms influence therapeutic outcomes in FGFR2-altered cholangiocarcinoma?
this compound is a selective ATP-competitive inhibitor targeting FGFR1-3, with half-maximal inhibitory concentrations (IC50) of 0.4, 0.5, and 1.0 nM, respectively, and weaker activity against FGFR4 (IC50 30 nM). Its selectivity minimizes off-target effects, making it particularly effective in tumors driven by FGFR2 fusions/rearrangements. Preclinical xenograft models demonstrated tumor regression in FGFR2-altered cholangiocarcinoma (CCA), supporting its clinical use. Structural studies reveal this compound's binding to the FGFR kinase domain, retaining potency against the FGFR2 V564I gatekeeper mutation but showing reduced efficacy against other mutations, highlighting the need for molecular profiling to predict sensitivity .
Q. What were the key findings from the FIGHT-202 trial regarding this compound's efficacy in patients with FGFR2 fusions/rearrangements, and how do these inform patient stratification strategies?
In the FIGHT-202 trial (NCT02924376), this compound achieved a centrally confirmed objective response rate (ORR) of 35.5% (95% CI: 26.5–45.4) and median progression-free survival (PFS) of 6.9 months in FGFR2-altered CCA. Median overall survival (OS) was 21.1 months, with durable responses (median duration: 7.5 months). These results underscore the importance of molecular stratification using FDA-approved FGFR2 fusion/rearrangement tests. However, co-occurring alterations (e.g., BAP1) were associated with shorter survival, suggesting genomic subtyping should complement FGFR2 screening to refine eligibility criteria .
Q. What preclinical models are most relevant for evaluating this compound's antitumor activity and combination potential with cytotoxic agents?
Xenograft models with FGFR1-3 alterations are critical for assessing this compound's efficacy. In vivo studies showed synergistic effects when this compound was combined with cisplatin, significantly improving tumor growth inhibition compared to monotherapy. These models also revealed that this compound's pharmacokinetic profile allows sustained FGFR inhibition at low oral doses, supporting its clinical dosing schedule (e.g., 13.5 mg daily). Researchers should prioritize models with FGFR2 fusions and gatekeeper mutations to evaluate resistance mechanisms and combination regimens .
Advanced Research Questions
Q. What genomic and molecular mechanisms underlie acquired resistance to this compound in FGFR2-driven cancers, and how can these be systematically investigated?
Resistance mechanisms include secondary FGFR2 mutations (e.g., FGFR2 V565F), activation of bypass signaling pathways (e.g., EGFR or MAPK), and epigenetic modifications. Clinicogenomic analysis of FIGHT-202 patients identified TP53 co-mutations and amplifications in cell-cycle regulators (e.g., CDKN2A/B loss) as correlates of shorter PFS. To study resistance, researchers should integrate longitudinal liquid biopsies (circulating tumor DNA) with single-cell RNA sequencing to track clonal evolution and heterogeneous resistance pathways in real time .
Q. How do co-occurring genomic alterations (e.g., BAP1, TP53) modulate this compound response in FGFR2-rearranged cholangiocarcinoma, and what experimental frameworks are suitable for validating their prognostic impact?
Retrospective analysis of FIGHT-202 data revealed that BAP1 coalterations reduced median OS to 9.5 months compared to 30.1 months in BAP1-wild-type patients. To validate these findings, researchers should employ patient-derived xenograft (PDX) models with isogenic BAP1 knockouts and use multi-omics approaches (whole-exome sequencing, transcriptomics) in real-world cohorts. Bayesian statistical models can quantify the additive effect of co-alterations on treatment failure risk .
Q. What methodological considerations are critical when designing basket trials (e.g., FIGHT-101) to evaluate this compound's pan-cancer efficacy in rare FGFR-altered malignancies?
Basket trials require adaptive designs to accommodate heterogeneous tumor types. Key considerations include:
- Centralized FGFR alteration testing (e.g., RNA-based NGS to detect fusions).
- Stratification by FGFR alteration type (fusion vs. mutation) and isoform (FGFR1-3).
- Composite endpoints capturing both radiographic response (RECIST) and functional improvement (e.g., symptom burden in glioblastoma). The FIGHT-101 trial demonstrated activity in recurrent pilocytic astrocytoma and urothelial carcinoma, supporting this approach for rare cancers .
Q. How can real-world evidence (RWE) studies complement clinical trial data to assess this compound's effectiveness and safety in underrepresented populations?
RWE studies using physician-abstracted medical records (e.g., U.S. multi-site analyses) revealed similar ORR (32%) and median OS (19.2 months) to FIGHT-202, but with broader inclusion of elderly and comorbid patients. Disproportionality analysis of FDA Adverse Event Reporting System (FAERS) data identified nephrolithiasis as a novel safety signal, not previously reported in trials. Researchers should apply propensity score matching to adjust for confounding variables in RWE and use machine learning to detect rare adverse events .
Q. What strategies are being explored to overcome the limitations of this compound in targeting FGFR4 and gatekeeper mutations (e.g., FGFR2 V565F)?
Structural studies show this compound's reduced potency against FGFR4 and certain gatekeeper mutations due to steric hindrance in the ATP-binding pocket. Strategies include:
Propiedades
IUPAC Name |
11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDMJFOHIXMBOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027955 | |
Record name | Pemigatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1513857-77-6 | |
Record name | Pemigatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513857776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pemigatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15102 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pemigatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEMIGATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6BX7BL23K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.